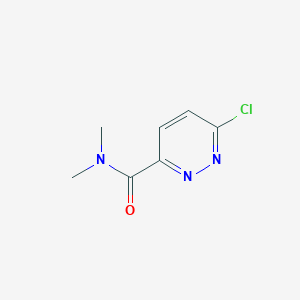![molecular formula C29H31N3O3 B2732910 1-(3,4-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847394-99-4](/img/structure/B2732910.png)
1-(3,4-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
- Polyimide Synthesis: Research by Ghaemy and Alizadeh (2009) on the synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing triaryl imidazole pendant groups indicates applications in creating materials with excellent solubility and high thermal stability. This suggests that similar compounds could be useful in developing advanced materials for electronics, coatings, and aerospace applications (Ghaemy & Alizadeh, 2009).
Luminescence Sensing
- Fluorescence Sensing: Shi et al. (2015) synthesized lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, demonstrating selective sensitivity to benzaldehyde-based derivatives. This highlights the potential of similar compounds in the development of fluorescence sensors for detecting specific organic molecules, with applications in environmental monitoring and chemical analysis (Shi et al., 2015).
Antioxidant Properties
- Antioxidant Research: Wijtmans et al. (2004) studied the synthesis and antioxidant properties of a series of substituted pyridinols. The research on these pyridinols' reactivity towards peroxyl radicals suggests potential applications of similar compounds in developing novel antioxidants, which could be relevant in pharmaceuticals, food preservation, and materials science to prevent oxidative damage (Wijtmans et al., 2004).
Chemical Synthesis and Reactivity
- Organic Synthesis: The research by Roman (2013) on generating a structurally diverse library of compounds through alkylation and ring closure reactions demonstrates the versatility of pyrrolidinone and imidazole derivatives in synthetic chemistry. This suggests the utility of related compounds in facilitating diverse synthetic pathways for producing novel organic molecules, which could be of interest in drug discovery, materials science, and organic chemistry (Roman, 2013).
Biomedical Applications
- Anti-Alzheimer's Agents: Gupta et al. (2020) synthesized and evaluated N-benzylated pyrrolidin-2-one/imidazolidin-2-one derivatives for anti-Alzheimer's activity. This research indicates the therapeutic potential of similar compounds in developing treatments for neurodegenerative diseases, showcasing the importance of chemical synthesis in pharmaceutical research (Gupta et al., 2020).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-20-9-10-23(17-21(20)2)32-19-22(18-28(32)33)29-30-26-7-4-5-8-27(26)31(29)15-6-16-35-25-13-11-24(34-3)12-14-25/h4-5,7-14,17,22H,6,15-16,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQUWOSUNKEUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2732830.png)


![2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2732835.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2732836.png)
![(4-Methylsulfanylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2732837.png)
![N-(4-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2732839.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2732844.png)

![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)
![8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732850.png)